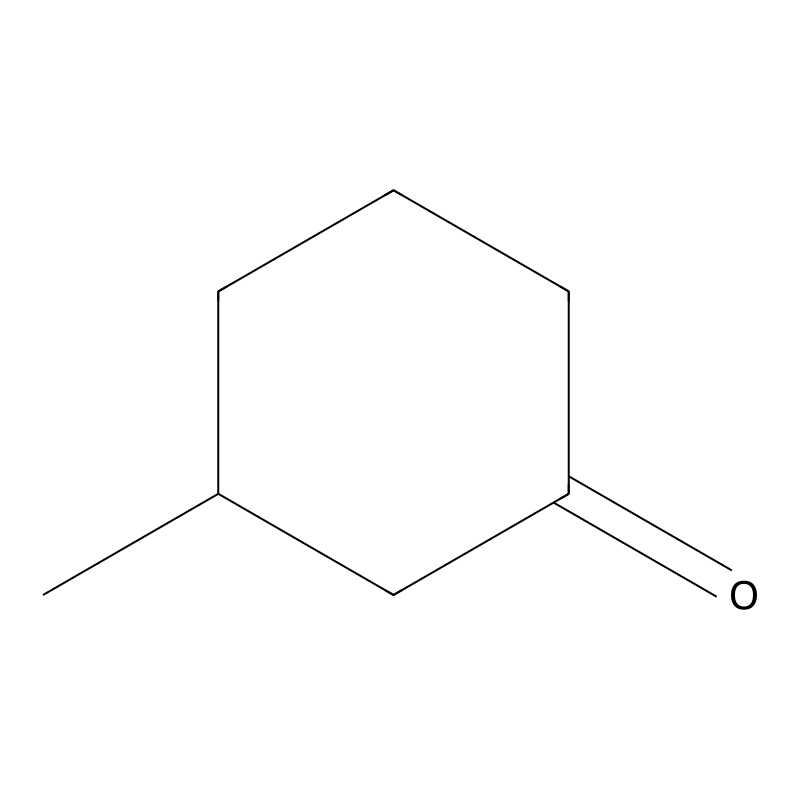3-Methylcyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Synonyms
Canonical SMILES
Application in the Synthesis of Conjugated Polymers
Scientific Field: Polymer Science
Summary of Application: 3-Methylcyclohexanone is used as a solvent in the synthesis of conjugated polymers via direct arylation polycondensation (DArP). The resulting polymers are used in the fabrication of organic thin-film transistors (OTFTs).
Methods of Application: The polymer is dissolved in 3-Methylcyclohexanone, and the solution is aged for 3 hours at 70°C. The solution is then used to fabricate OTFTs by spin-coating.
3-Methylcyclohexanone is a cyclic ketone with the molecular formula and a molecular weight of approximately 112.17 g/mol. It is one of three isomers in the methylcyclohexanone family, specifically characterized by the methyl group located at the third carbon of the cyclohexane ring. This compound appears as a colorless to light yellow liquid with a boiling point of 170 °C and a density of 0.920 g/cm³ . The compound is known for its chiral properties, existing in two enantiomeric forms: (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone .
3-Methylcyclohexanone participates in various organic reactions, including:
- Aldol Condensation: This reaction can lead to the formation of enones through the self-condensation of 3-methylcyclohexanone, yielding a mixture of products .
- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
- Reduction Reactions: It can be reduced to its corresponding alcohol or further transformed into other functional groups through various reduction methods.
Several methods are available for synthesizing 3-methylcyclohexanone:
- Oxidation of Methylcyclohexane: This method involves the oxidation of methylcyclohexane using oxidizing agents to yield 3-methylcyclohexanone.
- Partial Hydrogenation of Cresols: The hydrogenation of cresols can also produce methylcyclohexanones, including 3-methylcyclohexanone as one of the products .
- Aldol Reaction: The aldol condensation of acetone derivatives can be employed to synthesize this compound through controlled reaction conditions.
3-Methylcyclohexanone finds applications across various fields:
- Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds and pharmaceuticals.
- Flavoring Agent: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.
Studies on the interactions of 3-methylcyclohexanone with different solvents have revealed insights into its conformational flexibility and optical activity. Research has shown that solvent polarity affects its conformational dynamics, which may influence its reactivity and interaction with biological systems . Additionally, temperature-dependent studies have provided data on thermodynamic parameters relevant to its behavior in various environments.
3-Methylcyclohexanone belongs to a family of methylcyclohexanones that includes:
| Compound | Structure | CAS Number | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Methylcyclohexanone | 2-Methylcyclohexanone | 583-60-8 | 165.1 | 0.925 |
| 3-Methylcyclohexanone | 3-Methylcyclohexanone | 591-24-2 | 170.0 | 0.920 |
| 4-Methylcyclohexanone | 4-Methylcyclohexanone | 589-92-4 | 171.3 | 0.916 |
Uniqueness
The uniqueness of 3-methylcyclohexanone lies in its specific position of the methyl group within the cyclohexane ring, which influences both its physical properties and reactivity compared to its isomers. Its chiral nature also allows for distinct interactions in biological systems, making it an interesting subject for further research in both chemistry and pharmacology.
Physical Description
Colourless liquid; camphoraceous odou
XLogP3
Density
0.914-0.919
Melting Point
-73.5°C
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
625-96-7
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








